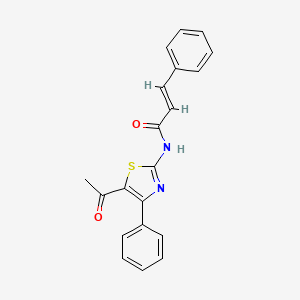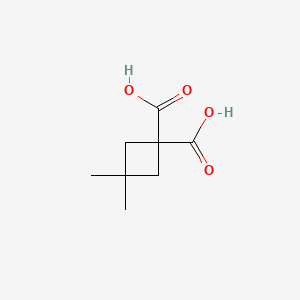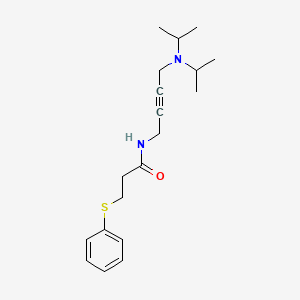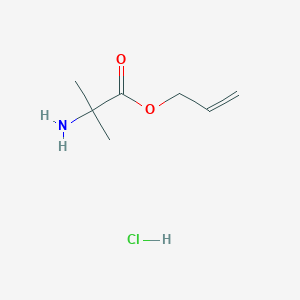
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile, also known as 2-Bromo-4-Dimethylaminobenzonitrile, is a synthetic compound that has been used in research laboratories for a variety of purposes. It has been used in the synthesis of various organic compounds, in the study of the mechanism of action of certain drugs, and in the study of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile is believed to act by inhibiting the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. This inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and neuroprotective effects, as well as to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for laboratory studies. However, it is also important to note that the compound has a relatively short half-life, meaning that it must be used quickly after synthesis.
Direcciones Futuras
There are a number of potential future directions for 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer or other diseases. Finally, further studies could be conducted to explore the potential of the compound as an antioxidant or neuroprotective agent.
Métodos De Síntesis
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-bromoaniline and dimethylaminobenzonitrile in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. This reaction is usually carried out at temperatures of between 80-100°C and requires a reaction time of 1-2 hours.
Propiedades
IUPAC Name |
2-(3-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)13-6-7-17-14(12(13)9-16)18-11-5-3-4-10(15)8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYBUIXREPQNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2848277.png)
![5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B2848278.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2848282.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2848287.png)

![3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2848289.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2848293.png)
![3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole](/img/structure/B2848295.png)
![N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)